4,6-difluoro-2-(trifluoromethyl)pyrimidine
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Overview
Description
4,6-Difluoro-2-(trifluoromethyl)pyrimidine is a fluorinated heterocyclic compound with the molecular formula C5HF5N2 and a molecular weight of 184.07 g/mol . This compound is characterized by the presence of two fluorine atoms at positions 4 and 6, and a trifluoromethyl group at position 2 on the pyrimidine ring. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction of pentafluoropyridine with appropriate nucleophiles . The reaction conditions often include the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the substitution process.
Industrial Production Methods
In industrial settings, the production of 4,6-difluoro-2-(trifluoromethyl)pyrimidine may involve large-scale nucleophilic substitution reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
4,6-Difluoro-2-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms at positions 4 and 6 can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Suzuki-Miyaura Coupling: This compound can participate in palladium-catalyzed cross-coupling reactions with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium tert-butoxide, and various amines are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate are typically employed.
Major Products Formed
The major products formed from these reactions include substituted pyrimidines, which can be further functionalized for use in pharmaceuticals and agrochemicals.
Scientific Research Applications
4,6-Difluoro-2-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is investigated for its potential as a bioactive molecule in drug discovery.
Medicine: It serves as a precursor for the development of pharmaceuticals with improved pharmacokinetic properties.
Industry: The compound is used in the production of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,6-difluoro-2-(trifluoromethyl)pyrimidine depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-(trifluoromethyl)pyrimidine: Similar in structure but with chlorine atoms instead of fluorine.
3,5-Difluoro-2,4,6-triazidopyridine: Contains additional azido groups, making it more reactive.
Uniqueness
4,6-Difluoro-2-(trifluoromethyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both fluorine and trifluoromethyl groups enhances its stability and reactivity, making it a versatile compound in various applications.
Properties
IUPAC Name |
4,6-difluoro-2-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HF5N2/c6-2-1-3(7)12-4(11-2)5(8,9)10/h1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJMBMDQGSQJKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1F)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HF5N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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